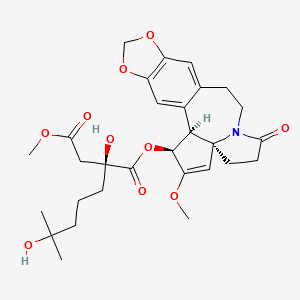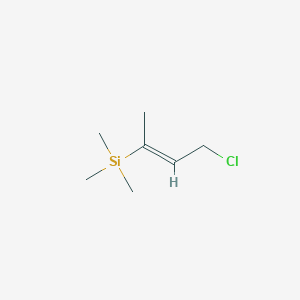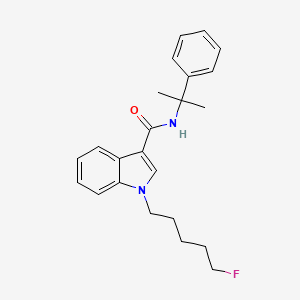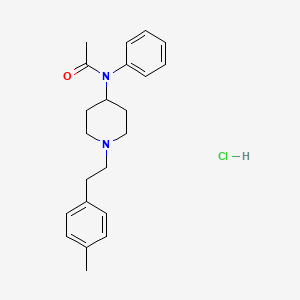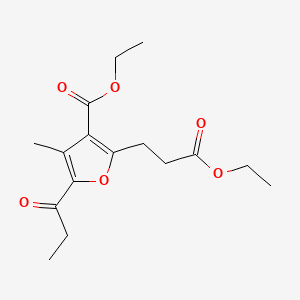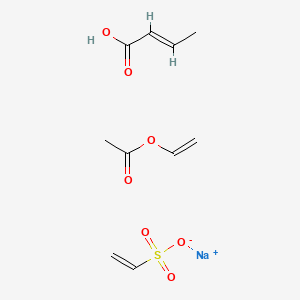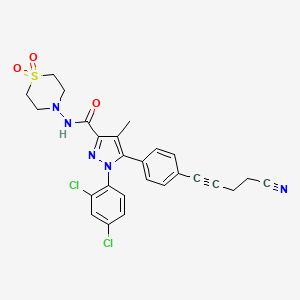
3-(α-Methylbenzyl) Saligenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(α-Methylbenzyl) Saligenin typically involves the reaction of β-halohydrin with amines. The structure of β-halohydrin with the methyl salicylate moiety dictates the course of the reaction. The solvent plays a significant role in the direction of the reaction, while the strength of the base influences the reaction yield and isomer ratio .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
3-(α-Methylbenzyl) Saligenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(α-Methylbenzyl) Saligenin has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential anti-depressant and anti-melanomic effects.
Medicine: Investigated for its potential therapeutic effects in treating depression and melanoma.
Industry: Utilized in the synthesis of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of 3-(α-Methylbenzyl) Saligenin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Saligenin: The parent compound, known for its phenolic structure and biological activity.
Salmeterol: A β2-adenoreceptor agonist used in the treatment of respiratory diseases.
Albuterol: Another β2-adenoreceptor agonist with similar therapeutic applications.
Uniqueness
3-(α-Methylbenzyl) Saligenin is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound and other similar compounds. Its potential anti-depressant and anti-melanomic effects make it a compound of interest for further research .
Propiedades
Número CAS |
94001-67-9 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(10-16)15(14)17/h2-9,11,16-17H,10H2,1H3 |
Clave InChI |
BMLHCADWCYMYDL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO |
Sinónimos |
2-Hydroxy-3-(1-phenylethyl)benzenemethanol; 2-Hydroxy-3-(α-methylbenzyl)benzyl Alcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


